molecular formula C13H21N3O2 B12636244 N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide CAS No. 919997-19-6

N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide

Cat. No.: B12636244
CAS No.: 919997-19-6
M. Wt: 251.32 g/mol
InChI Key: XGFKZDNBMDXJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide is a chemical compound with a complex structure that includes both hydroxy and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide typically involves multiple steps. One common method includes the reaction of N-methyl-3-phenyl-3-hydroxypropylamine with beta-alanine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or activator.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide is unique due to its combination of hydroxy, amino, and beta-alanine functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

CAS No.

919997-19-6

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

N-hydroxy-3-[3-(N-methylanilino)propylamino]propanamide

InChI

InChI=1S/C13H21N3O2/c1-16(12-6-3-2-4-7-12)11-5-9-14-10-8-13(17)15-18/h2-4,6-7,14,18H,5,8-11H2,1H3,(H,15,17)

InChI Key

XGFKZDNBMDXJAJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCCNCCC(=O)NO)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.